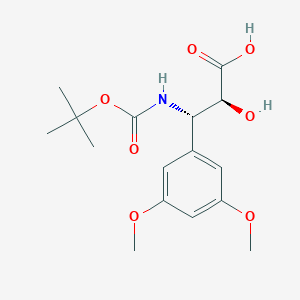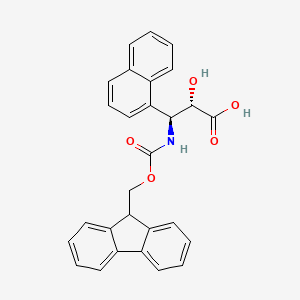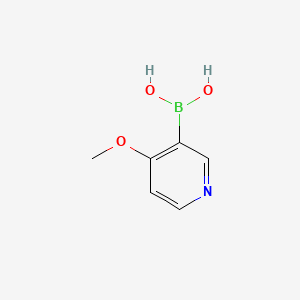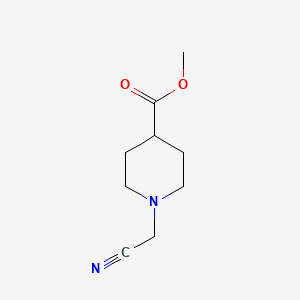
Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
Overview
Description
Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Degradation
Chlorophenols, including 2-chlorophenol and 3-chlorophenol, have been extensively studied for their environmental impact, particularly in aquatic environments. These compounds exhibit moderate to considerable toxicity to both mammalian and aquatic life, depending on exposure levels and environmental conditions. Their degradation is highly dependent on the presence of adapted microflora capable of biodegrading these compounds, with bioaccumulation expected to be low. Notably, chlorophenols possess strong organoleptic effects, affecting water quality and aquatic ecosystems (Krijgsheld & Gen, 1986).
Application in Synthesis and Drug Development
Isoxazole derivatives, akin to the structure of interest, have been recognized for their medicinal and biological relevance. For instance, the synthesis of 5,5′-Methylene-bis(benzotriazole), an intermediate in preparing several metal passivators and light-sensitive materials, demonstrates the utility of similar compounds in developing environmentally benign synthesis methods that are efficient and practical (Gu et al., 2009).
Toxicological Studies
Studies on chlorophenols (CPs) have provided valuable insights into their toxic effects on fish, highlighting mechanisms such as oxidative stress, immune system alteration, endocrine disruption, and potential carcinogenicity. These findings underscore the environmental and health risks associated with chlorophenol contamination and the importance of monitoring and controlling their presence in the environment (Ge et al., 2017).
Environmental Chemistry and Fate
The research on DDT isomers and their environmental transformation into more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers, highlights the complex pathways through which chlorinated organic compounds, including chlorophenols, undergo in the environment. These transformations significantly impact environmental health and necessitate careful consideration in the study of related compounds (Ricking & Schwarzbauer, 2012).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(14-17-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKXWSPETWYDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376973 | |
| Record name | Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4357-94-2 | |
| Record name | Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)




![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)


